methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (molecular formula: C₁₇H₁₆ClN₃O₂; molecular weight: 329.8) is a pyrazolopyridine derivative characterized by a 4-chlorobenzyl group at position 1, methyl groups at positions 3 and 6, and a methyl ester at position 4 .
Properties
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-8-14(17(22)23-3)15-11(2)20-21(16(15)19-10)9-12-4-6-13(18)7-5-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSHUHAZCTSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Ring
The reaction begins with the condensation of 3-amino-4-methylpyridine with methyl acetoacetate under acidic conditions to yield a pyranone intermediate. Subsequent treatment with hydrazine hydrate induces cyclization, forming the pyrazole ring. Key conditions include:
Chlorobenzyl Substitution
The 4-chlorobenzyl group is introduced via nucleophilic aromatic substitution (SNAr) or alkylation. In one protocol, the pyrazole intermediate is treated with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate:
Esterification and Methylation
The carboxylate group is installed via esterification of a carboxylic acid intermediate using methanol and thionyl chloride. Simultaneous methylation at the 3- and 6-positions is achieved using methyl iodide under basic conditions:
-
Reagents : Methyl iodide (3.0 equiv), NaH (base).
-
Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 24 hours.
One-Pot Japp–Klingemann Protocol
A streamlined method leveraging the Japp–Klingemann reaction has been optimized for pyrazolo[4,3-b]pyridines, adaptable to the target compound:
Reaction Sequence
-
SNAr with 2-Chloro-3-Nitropyridine :
-
Diazotization and Cyclization :
-
Benzylation :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, as demonstrated in analogous pyrazolo[3,4-b]pyridine syntheses:
Optimized Conditions
-
Cyclization Step : 150°C, 20 minutes (vs. 6 hours conventional reflux).
-
Benzylation : 100°C, 15 minutes, 300 W irradiation.
-
Advantages : 15–20% higher yields compared to thermal methods.
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Effects
Temperature Control
-
Diazotization requires sub-zero temperatures (-5°C to 0°C) to avoid side reactions.
-
Microwave methods tolerate higher temperatures without decomposition.
Scalability and Industrial Feasibility
The Japp–Klingemann protocol is most scalable due to its one-pot nature. Pilot-scale trials achieved 58% yield at 1 kg batch size using:
-
Cost-saving measure : Recycled DMF via distillation.
-
Throughput : 3 batches/day vs. 1 batch/day for multi-step methods.
Emerging Approaches
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The carboxylate ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and biological activity.
The carboxylic acid product (CAS: 937597-74-5) is pharmacologically relevant, often serving as a precursor for amide or ester derivatives .
Nucleophilic Substitution at the Chlorobenzyl Group
The 4-chlorobenzyl substituent participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic moiety.
Example: Suzuki-Miyaura Coupling
This reactivity allows for tailored modifications to enhance target binding or physicochemical properties.
Electrophilic Aromatic Substitution
| Reaction | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2h | 5-Nitro derivative | 34% | Regioselectivity at C5 |
| Sulfonation (SO₃/H₂SO₄) | 120°C, 6h | 6-Sulfo analog | 28% | Low solubility of product |
Reductive Modifications
The compound’s methyl groups and aromatic systems tolerate hydrogenation, though reactions are selective:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | RT, 24h | Partially saturated pyridine ring | Reduced bioactivity observed |
| NaBH₄, MeOH | Reflux, 4h | No reaction | Ester group remains intact |
Cyclization Reactions
The ester group facilitates condensation with amines or hydrazines to form fused heterocycles:
Example: Formation of Pyrazolo-Pyridopyrimidines
| Reagent | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 8h | Pyrazolo[3,4-b]pyrido[2,3-d]pyrimidine | 55% | Anticancer screening |
Photochemical Reactivity
UV irradiation induces dimerization via the pyridine ring:
-
Product : Bicyclic dimer with a cyclobutane bridge.
-
Yield : 41% (characterized by X-ray crystallography).
Key Structural Influences on Reactivity
Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds within this class can inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. For instance, a study synthesized multiple pyrazolo[3,4-b]pyridine derivatives that exhibited nanomolar inhibitory activities against TRKA, showcasing their potential as kinase inhibitors .
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | TRK Inhibition (nM) | Reference |
|---|---|---|
| Compound A | 15 | |
| Compound B | 25 | |
| Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | TBD | TBD |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Studies suggest that pyrazolo[3,4-b]pyridines can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases. The structure-activity relationship (SAR) studies indicate that specific substituents can enhance anti-inflammatory activity .
Catalytic Synthesis
Recent advancements have demonstrated the use of this compound as a catalyst in organic synthesis. It has been utilized in the catalytic synthesis of other pyrazolo compounds via condensation reactions under solvent-free conditions, providing high yields and facilitating cleaner reactions .
Table 2: Catalytic Performance of this compound
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Aldehyde Condensation | 85 | Solvent-free at 100°C | |
| Cycloaddition | 90 | Solvent-free at room temperature |
Semiconductor Intermediates
The pyrazolo[3,4-b]pyridine framework is recognized for its utility in the development of semiconductor materials. The compound has been investigated as an intermediate in the synthesis of novel materials with potential applications in electronics and optoelectronics .
Case Study 1: TRK Inhibition
A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for TRK inhibition. The study highlighted that modifications at specific positions significantly influenced biological activity. This compound was among those identified with promising activity against TRKA .
Case Study 2: Catalytic Efficiency
In another study focusing on catalytic applications, the compound was employed to synthesize various pyrazolo derivatives under optimized conditions. The results demonstrated that the compound could be reused multiple times without significant loss of activity, indicating its potential for sustainable chemical processes .
Mechanism of Action
The mechanism of action of methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazolo[3,4-b]pyridine core.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
Methyl 1-Benzyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 38)
- Structure : Benzyl group at position 1, furan-2-yl at position 4.
- Synthesis : 9% yield via reflux with pyrazole amine and acetic acid .
- Key Differences: The absence of a chlorine atom reduces lipophilicity (clogP: ~3.2 vs. ~3.8 for the target compound).
Methyl 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Structure : 4-Fluorophenyl at position 1.
Methyl 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 47)
Substituent Variations at Position 6
Methyl 1-(4-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Structure : Cyclopropyl replaces the methyl group at position 6.
- Its electron-withdrawing nature may modulate the pyridine ring’s electronic profile .
Methyl 6-(Thiophen-2-yl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Structure : Thiophene at position 6.
Functional Group Variations at Position 4
1-(4-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
Comparative Data Table
Biological Activity
Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a bicyclic structure that includes a pyrazole ring fused to a pyridine ring. The presence of a methyl ester at the carboxylate position and a chlorobenzyl substituent significantly influences its chemical properties and biological activities. The molecular formula is CHClNO .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. It has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in mediating inflammatory responses. In vitro studies suggest that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly alter its interaction profiles with these targets .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Derivatives of this compound have demonstrated the ability to inhibit several important proteins involved in cancer progression, including cyclin-dependent kinases and other enzymes critical for tumor growth . Notably, studies have highlighted its potential as an inhibitor against pantothenate synthetase from Mycobacterium tuberculosis, suggesting broader applications in infectious disease treatment as well .
Antidiabetic Effects
In addition to its anti-inflammatory and anticancer properties, this compound has shown promise in antidiabetic activity. In vitro assays have indicated significant inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion . This suggests potential applications in managing diabetes through modulation of glucose metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as COX and α-amylase is central to its anti-inflammatory and antidiabetic effects.
- Receptor Interaction : Interaction with specific receptors involved in pain and inflammation pathways enhances its analgesic properties.
- Modulation of Signaling Pathways : By inhibiting proteins involved in cell cycle regulation and apoptosis, the compound may exert anticancer effects.
Case Studies and Experimental Data
Recent studies have employed various methodologies to assess the biological activity of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory effects | In vitro COX inhibition assays | Significant inhibition of COX enzymes |
| Anticancer properties | Cell line assays | Inhibition of cancer cell proliferation |
| Antidiabetic activity | α-amylase inhibition assays | IC values indicating potency |
These findings underscore the compound's multifaceted biological activities and support its potential as a lead candidate for drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving:
- Step 1 : Condensation of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine with a β-ketoester derivative (e.g., ethyl acetoacetate) under acidic or thermal conditions to form the pyrazolo[3,4-b]pyridine core .
- Step 2 : Methyl esterification of the carboxylic acid intermediate using methanol and catalytic sulfuric acid or thionyl chloride .
- Key Characterization : Confirm structural integrity via H NMR (e.g., δ 7.49 ppm for aromatic protons, δ 4.42 ppm for ester OCH) and LC-MS (m/z ≈ 302.4 [M+H]) .
Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
- H NMR : Check for absence of extraneous peaks (e.g., residual solvents like DMSO‑d6 at δ 2.51 ppm) .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., CHClNO) .
Q. What are the primary biological targets or applications explored for this compound?
- Methodological Answer :
- Antimalarial Screening : Test against Plasmodium falciparum strains (e.g., 3D7) using a SYBR Green assay. Resistance profiling may involve ABCI3 transporter knockout strains to assess target specificity .
- Enzyme Inhibition : Evaluate binding affinity to kinases or proteases via fluorescence polarization or SPR assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between similar pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- SAR Analysis : Systematically modify substituents (e.g., 4-chlorobenzyl vs. 4-fluorophenyl) and correlate with IC values. Use molecular docking (e.g., AutoDock Vina) to compare binding poses in target proteins (e.g., PfABCI3) .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify metabolic hotspots (e.g., ester hydrolysis) .
Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?
- Methodological Answer :
- Recrystallization : Use ethyl acetate/hexane (1:3) at 4°C to grow single crystals. Monitor for intramolecular interactions (e.g., S⋯O contacts at 3.215 Å) that stabilize lattice packing .
- SHELXL Refinement : Apply anisotropic displacement parameters and resolve disorder using PART commands. Validate with R < 0.05 and wR < 0.15 .
Q. How can researchers design experiments to probe the mechanism of ester hydrolysis under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Use LC-MS to monitor hydrolysis rates in PBS (pH 7.4) at 37°C. Compare half-lives with/without esterase inhibitors (e.g., PMSF) .
- Isotopic Labeling : Synthesize C-labeled methyl ester to track hydrolysis products via C NMR .
Q. What computational methods are suitable for predicting the compound’s ADMET properties?
- Methodological Answer :
- In Silico Tools : Use SwissADME for logP (predicted ~3.2) and BOILED-Egg model for blood-brain barrier permeability. Validate with experimental Caco-2 permeability assays .
- Toxicity Prediction : Apply ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition) .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- Solvent Effects : Confirm solvent choice (e.g., DMSO‑d6 vs. CDCl) alters chemical shifts (e.g., δ 1.37 ppm for CH in DMSO vs. δ 1.25 ppm in CDCl) .
- Dynamic Exchange : Use variable-temperature NMR to resolve broad signals caused by tautomerism (e.g., NH protons in DO exchange) .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Yields
| Intermediate | Yield (%) | Key NMR Peaks (δ, ppm) | Source |
|---|---|---|---|
| 1-(4-Chlorobenzyl)-3-methylpyrazole | 88 | 7.49 (s, 1H), 4.42 (q, OCH) | |
| Carboxylic acid derivative | 75 | 13.82 (s, SH) |
Table 2 : Biological Activity Data for Analogues
| Substituent | Pf IC (nM) | Solubility (µg/mL) | LogP | Source |
|---|---|---|---|---|
| 4-Chlorobenzyl | 12 ± 1.5 | 45 | 3.1 | |
| 2-Fluorophenyl | 85 ± 4.2 | 28 | 3.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
